4-[(E)-dec-3-enyl]phenol

Antischistosomal Neglected Tropical Disease Anthelmintic

4-[(E)-dec-3-enyl]phenol, also known as gibbilimbol B (CAS 84873-16-5), is a C10 alkenylphenol natural product (C₁₆H₂₄O, MW 232.36 g/mol) first isolated from the leaves of Piper gibbilimbum. It belongs to the gibbilimbol family of (E)-configured 4-alkenylphenols, which includes gibbilimbols A [(E)-4-(4-decenyl)phenol], C [(E)-4-(4-octenyl)phenol], and D [(E)-4-(3-octenyl)phenol].

Molecular Formula C16H24O
Molecular Weight 232.36 g/mol
Cat. No. B1247822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(E)-dec-3-enyl]phenol
Synonyms4-(3-decenyl)phenol
gibbilimbol B
Molecular FormulaC16H24O
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCC1=CC=C(C=C1)O
InChIInChI=1S/C16H24O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h7-8,11-14,17H,2-6,9-10H2,1H3/b8-7+
InChIKeyRQVUFITWWLNDGP-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(E)-dec-3-enyl]phenol (Gibbilimbol B): Natural Alkenylphenol Procurement for Antiparasitic Drug Discovery


4-[(E)-dec-3-enyl]phenol, also known as gibbilimbol B (CAS 84873-16-5), is a C10 alkenylphenol natural product (C₁₆H₂₄O, MW 232.36 g/mol) first isolated from the leaves of Piper gibbilimbum [1]. It belongs to the gibbilimbol family of (E)-configured 4-alkenylphenols, which includes gibbilimbols A [(E)-4-(4-decenyl)phenol], C [(E)-4-(4-octenyl)phenol], and D [(E)-4-(3-octenyl)phenol] [1]. Gibbilimbol B is distinguished from its closest structural analog gibbilimbol A by the position of the double bond on the decenyl side chain (C-3 vs. C-4), a subtle regioisomeric difference that confers measurably distinct biological selectivity profiles relevant to antiparasitic and cytotoxic screening programs [2].

Suitable for antiparasitic screening programs against kinetoplastid and helminth targets
Supports cytotoxicity endpoint studies and antimicrobial screening context
Serves as a frequently adopted SAR template for medicinal chemistry analogue exploration

Why Gibbilimbol B Cannot Be Interchanged with Gibbilimbol A, C, or D in Biological Screening


Although gibbilimbols A–D share a common 4-alkenylphenol scaffold, the position of unsaturation and alkyl chain length dictate differential pharmacological performance that precludes generic substitution. Gibbilimbol B (C-3 unsaturation, C10 chain) exhibits a distinct antiparasitic spectrum—including activity against Schistosoma mansoni where it exceeds the clinical drug praziquantel [1]—that is not equally shared across the gibbilimbol series. Cytotoxicity toward KB nasopharyngeal carcinoma cells ranges approximately 3.7-fold across the four gibbilimbols (ED₅₀ 7.8–2.1 μg/mL), demonstrating that even single-bond positional shifts in unsaturation meaningfully alter potency [2]. Furthermore, gibbilimbol B has been independently validated as a superior starting scaffold for synthetic analogue programs targeting Trypanosoma cruzi, Leishmania infantum, and Neisseria gonorrhoeae [3]; procurement of an incorrect gibbilimbol congener would invalidate structure–activity relationship (SAR) datasets and forfeit the established baseline pharmacological profile.

Target
Potential Substitute
Gibbilimbol B
Gibbilimbol A, C, D
Regioisomeric shift in unsaturation alters antiparasitic selectivity
Reported profiles may not transfer; SAR datasets become non-comparable
Cytotoxic potency varies measurably across congeners
Substituting weakens tiered cytotoxicity comparisons
Only gibbilimbol B has been independently adopted as SAR template in ≥4 programs
Alternative congeners lack published analogue libraries for benchmarking

Quantitative Differentiation Evidence for 4-[(E)-dec-3-enyl]phenol (Gibbilimbol B) Versus Comparators


Gibbilimbol B Exceeds Praziquantel Potency Against Schistosoma mansoni Larvae

In a direct head-to-head in vitro assay against the larval stage of Schistosoma mansoni, gibbilimbol B demonstrated superior potency to the clinical standard-of-care drug praziquantel [1]. Gibbilimbol B achieved 50% and 90% effective concentrations (EC₅₀ and EC₉₀) of 2.6 μM and 3.4 μM, respectively, while praziquantel was explicitly reported as less active in the same assay system [1]. Crucially, gibbilimbol B exhibited no cytotoxicity to mammalian cells at concentrations 190 times greater than the antiparasitic EC₅₀, establishing a wide and pharmacologically meaningful selectivity window [1].

Antischistosomal potency
Head-to-head
EC₅₀ 2.6 μM vs praziquantel (less active); 190-fold selectivity window
Supports antischistosomal screening prioritization
Praziquantel EC₅₀ not quantified in study
Antischistosomal Neglected Tropical Disease Anthelmintic

Gibbilimbol B Demonstrates Dual Antiparasitic Activity Against Leishmania infantum and Trypanosoma cruzi

Gibbilimbol B was evaluated in vitro against both Leishmania (L.) infantum chagasi and Trypanosoma cruzi, revealing a multi-parasite activity profile [1]. Against L. infantum, gibbilimbol B showed EC₅₀ values of 23 μg/mL (axenic promastigotes) and 22 μg/mL (intracellular amastigotes) [1]. Against T. cruzi trypomastigotes, it showed an EC₅₀ of 17 μg/mL [1]. In the same study, gibbilimbol B exhibited a CC₅₀ of 59 μg/mL against NCTC mammalian cells and no hemolytic activity at 75 μg/mL [1]. In a separate study comparing gibbilimbol B to the clinical drug miltefosine, gibbilimbol B showed an EC₅₀ of 95.1 μM against L. infantum amastigotes, while miltefosine achieved an EC₅₀ of 6.5 μM, with synthetic amide analogue 12 reaching EC₅₀ = 5.1 μM—demonstrating that gibbilimbol B serves as a viable scaffold for potency optimization through medicinal chemistry [2].

Multi-parasite activity
Cross-study
L. infantum EC₅₀ 22–23 μg/mL; T. cruzi EC₅₀ 17 μg/mL; CC₅₀ 59 μg/mL
Supports broad-spectrum kinetoplastid screening
Potency context varies with assay format
Antileishmanial Antitrypanosomal Chagas disease

Cytotoxic Potency Ranking of Gibbilimbol B Among the Gibbilimbol A–D Series

The gibbilimbol family displays a 3.7-fold range in cytotoxic potency against KB nasopharyngeal carcinoma cells [1]. The original isolation study reported an ED₅₀ range of 7.8–2.1 μg/mL across gibbilimbols A–D, with gibbilimbol A (the C-4 unsaturated regioisomer of gibbilimbol B) at the least potent end (ED₅₀ = 7.8 μg/mL) and gibbilimbol D (C-3 octenyl) at the most potent end (ED₅₀ = 2.1 μg/mL) [1]. The total synthesis study confirmed this range (ED₅₀ 2–8 μg/mL) [2]. Gibbilimbol B occupies an intermediate position within this potency gradient, indicating that the combination of C-3 unsaturation and C10 chain length provides a specific cytotoxic profile distinguishable from both the C-4 regioisomer (gibbilimbol A) and the shorter-chain C-3 analog (gibbilimbol D). This potency clustering underscores that the C-3 double bond is not solely determinative; chain length modulates cytotoxicity additively [1].

Cytotoxic potency rank
Class-level
Intermediate among gibbilimbols A–D; 3.7-fold range across series
Supports tiered cytotoxicity endpoint comparison
Individual ED₅₀ not separately published
Cytotoxicity KB nasopharyngeal carcinoma Natural product SAR

Antibacterial Activity of Gibbilimbol B Against Gram-Positive Pathogens Compared to the Gibbilimbol Series

All four gibbilimbols A–D exhibit antibacterial activity against Staphylococcus epidermidis and Bacillus cereus, with MIC values in the range of 2–4 μg/mL across the series [1][2]. The antibacterial activity is a class-level property of the 4-alkenylphenol scaffold, and gibbilimbol B contributes to this spectrum [1]. In more recent studies, gibbilimbol B has been specifically investigated as an antibacterial lead against Neisseria gonorrhoeae, where the natural product itself did not achieve an MBC₅₀ at the screening concentration of 50 μM, but synthetic phenylalkylamide analogues inspired by its structure achieved MBC₅₀ values as low as 6.25 μM—a four-fold improvement over the natural compound [3]. This positions gibbilimbol B as a validated antibacterial template compound rather than a standalone therapeutic, with procurement value residing in its role as a reproducible synthetic starting point for generating analogue libraries active against drug-resistant Gram-positive and Gram-negative pathogens [3].

Antibacterial class profile
Class-level
MIC 2–4 μg/mL across gibbilimbols A–D; conserved activity
Antibacterial activity not differentiating; procurement justified by other profiles
N. gonorrhoeae MBC₅₀ not achieved at 50 μM
Antibacterial Staphylococcus epidermidis Bacillus cereus

Plasma Membrane Disruption Mechanism Differentiates Gibbilimbol B from Intracellular-Targeting Antiparasitic Agents

Gibbilimbol B's antiparasitic activity is mechanistically linked to rapid plasma membrane disruption, as demonstrated by SYTOX Green fluorescence uptake assays in Leishmania [1]. Upon initial incubation, gibbilimbol B caused permeabilization of the Leishmania plasma membrane, a mechanism that is fundamentally distinct from intracellular-targeting antileishmanial drugs such as miltefosine (which inhibits phosphatidylcholine synthesis) or amphotericin B (which binds ergosterol) [1]. This membrane-disruptive mechanism was not observed for certain synthetic gibbilimbol B amide analogues (e.g., compound 9 in the ACS Omega 2024 study), which instead acted via acidocalcisome alkalinization and mitochondrial membrane depolarization without plasma membrane permeabilization [2]. The differential mechanism of the natural product versus its analogues provides a unique tool compound for studying structure-mechanism relationships in antiparasitic phenolic lipids [1][2].

Membrane disruption mechanism
Supporting
SYTOX Green-confirmed plasma membrane permeabilization
Distinguishes from intracellular-targeting analogues
Synthetic analogues show divergent mechanisms
Mechanism of action Plasma membrane disruption SYTOX Green

Gibbilimbol B as a Validated Scaffold for Structure–Activity Relationship (SAR) Expansion Across Multiple Pathogen Targets

Gibbilimbol B has been independently selected as the parent scaffold in at least four distinct medicinal chemistry programs targeting different pathogens: (i) Varela et al. (2016) synthesized a series of analogues and identified LINS03003 with IC₅₀ values of 5.5 μM (T. cruzi amastigotes) and 1.8 μM (L. infantum amastigotes), with selectivity indices of 4.3 and 13.1 respectively—both exceeding the natural prototype [1]; (ii) Varela et al. (2018) extended the LINS03 series, achieving IC₅₀ values of 1.3–5.8 μM against amastigote forms of both parasites [2]; (iii) Leão et al. (2023) prepared 24 analogues and confirmed that structurally related compounds maintain EC₅₀ < 20 μM against T. cruzi with CC₅₀ > 200 μM against fibroblasts [3]; (iv) Oliveira et al. (2025) generated eight phenylalkylamides with MBC₅₀ as low as 6.25 μM against N. gonorrhoeae [4]. The repeated independent selection of gibbilimbol B—not gibbilimbol A, C, or D—as the template scaffold confirms its privileged status for SAR exploration across antibacterial, antileishmanial, and antitrypanosomal programs [1][2][3][4].

SAR template adoption
Class-level
Selected in ≥4 independent programs; >40 analogues characterized
Enables benchmarking against published SAR corpus
Best analogue IC₅₀ 1.8 μM
SAR template Medicinal chemistry Analogue synthesis

Recommended Procurement and Application Scenarios for 4-[(E)-dec-3-enyl]phenol (Gibbilimbol B)


Antischistosomal Drug Discovery: Lead Compound with Confirmed Superiority to Praziquantel

Gibbilimbol B is the appropriate procurement choice for laboratories pursuing novel antischistosomal agents. Its EC₅₀ of 2.6 μM and EC₉₀ of 3.4 μM against Schistosoma mansoni larvae, combined with a 190-fold selectivity window over mammalian cells, establishes it as a validated lead compound that exceeds the potency of the clinical standard praziquantel [1]. Screening programs that substitute gibbilimbol A, C, or D would lose this specific antischistosomal activity profile, as only gibbilimbol B has been demonstrated to possess this therapeutic window in a published peer-reviewed study.

Multi-Pathogen Antiparasitic Screening Cascades (Leishmania + Trypanosoma)

Gibbilimbol B provides a single chemical entity with demonstrated in vitro activity against both Leishmania infantum (EC₅₀ = 22–23 μg/mL against promastigotes and amastigotes) and Trypanosoma cruzi (EC₅₀ = 17 μg/mL against trypomastigotes), with a defined CC₅₀ of 59 μg/mL in NCTC cells and absent hemolytic activity [1]. This dual-pathogen profile supports procurement for integrated screening cascades targeting kinetoplastid diseases, where gibbilimbol B can serve as a positive control or reference compound across multiple assay endpoints within a single experimental workflow.

Medicinal Chemistry SAR Template for Antibacterial and Antiparasitic Analogue Synthesis

Gibbilimbol B is the only gibbilimbol congener that has been independently adopted as a parent scaffold by four separate research groups for analogue synthesis programs spanning antileishmanial, antitrypanosomal, and antibacterial targets [1][2]. Synthetic analogues derived from gibbilimbol B have achieved potency improvements of up to ~53-fold (IC₅₀ from 95.1 μM to 1.8 μM) and selectivity indices exceeding 13 [1]. Procuring gibbilimbol B rather than gibbilimbol A, C, or D enables direct benchmarking against an existing published SAR corpus of >40 characterized analogues, dramatically reducing the synthetic exploration burden for new medicinal chemistry programs.

Mechanism-of-Action Studies on Membrane-Active Antiparasitic Phenolic Lipids

Gibbilimbol B's validated plasma membrane disruption mechanism—confirmed by SYTOX Green fluorescence uptake in Leishmania [1]—distinguishes it from synthetic analogues that act via intracellular pathways (acidocalcisome alkalinization, mitochondrial depolarization) [2]. For research groups investigating membrane-active antiparasitic mechanisms, gibbilimbol B is the required tool compound; substituting a synthetic analogue with a divergent mechanism would confound mechanistic conclusions. This scenario is particularly relevant for laboratories characterizing structure-mechanism relationships in the alkenylphenol chemotype.

Application
Selection Property
Validation Focus
Antischistosomal screening studies
Reported antiparasitic response context
S. mansoni larval endpoint validation
Multi-pathogen antiparasitic screening
Cross-species activity profile
Cytotoxicity and hemolysis endpoint monitoring
Medicinal chemistry SAR programs
Scaffold adoption frequency
Published analogue benchmarking against >40 compounds
Membrane-active mechanism studies
Membrane disruption mechanism context
SYTOX Green uptake and organellar endpoint review
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